Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
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Overview
Description
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride is a compound with a unique bicyclic structure. The compound’s molecular formula is C10H17NO3·HCl, and it has a molecular weight of 235.71 g/mol .
Preparation Methods
The synthesis of Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic precursor with methanol in the presence of a catalyst to form the ester group. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in catalysis mechanisms and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride can be compared with other similar compounds such as:
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride: This compound has a similar bicyclic structure but differs in the position of the functional groups.
Methyl 9-hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-7-carboxylate: This compound has an additional methyl group, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-10(13)6-2-7-4-11-5-8(3-6)9(7)12;/h6-9,11-12H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDQKUDUQSBMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CNCC(C1)C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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